N,5-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1H-pyrazole-3-carboxamide -

N,5-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1H-pyrazole-3-carboxamide

Catalog Number: EVT-3915361
CAS Number:
Molecular Formula: C21H27F3N4O
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of pyrazole derivatives generally involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. [, ] Various synthetic methods have been developed to access diversely substituted pyrazoles, including:

  • Cyclocondensation reactions: These reactions typically involve the condensation of hydrazines with β-ketoesters, β-diketones, or other suitable precursors. []
  • 1,3-Dipolar cycloaddition reactions: This approach utilizes the reaction of diazo compounds with alkynes or alkenes to form pyrazoles. []
  • Multicomponent reactions: These reactions allow for the efficient synthesis of complex pyrazole derivatives in a single step from readily available starting materials. []
Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic techniques, such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. [, , , ] X-ray crystallography can also provide detailed information on the three-dimensional structure of these compounds. [, , ]

Chemical Reactions Analysis
  • Electrophilic aromatic substitution: The pyrazole ring can be substituted with electrophiles at the 4-position. []
  • Nucleophilic aromatic substitution: Pyrazoles with electron-withdrawing substituents can undergo nucleophilic substitution reactions. []
  • N-Alkylation and N-Acylation: The nitrogen atoms in the pyrazole ring can be alkylated or acylated to introduce various substituents. [, ]
Mechanism of Action

The mechanism of action of pyrazole derivatives varies depending on their specific structure and biological activity. For example, pyrazole-based cannabinoid receptor antagonists bind to the CB1 receptor and block the effects of cannabinoids. [, , , ] Other pyrazole derivatives may act as enzyme inhibitors, [, , ] antimicrobial agents, [, , ] or modulators of other biological targets. [, ]

Applications
  • Drug discovery: Several pyrazole-containing drugs have been developed for the treatment of various diseases, including obesity, [, ] pain, [] and cancer. []
  • Agrochemicals: Pyrazole derivatives have been explored as potential insecticides, fungicides, and herbicides. [, , , ]
  • Materials science: Pyrazole derivatives have been investigated for their potential applications in organic electronics and other materials science fields. []

Rimonabant (SR141716A)

    Compound Description: Rimonabant, also known as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is a potent and selective antagonist of the CB1 cannabinoid receptor. It was initially developed for the treatment of obesity and smoking addiction but was later withdrawn from the market due to severe psychiatric side effects. [, , ]

    Relevance: Rimonabant serves as a key structural template for understanding the structure-activity relationships of pyrazole-based CB1 antagonists. It shares the core pyrazole structure with N,5-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1H-pyrazole-3-carboxamide, along with the 3-carboxamide and the piperidine ring. Variations in substitutions at the 1-, 4-, and 5-positions of the pyrazole ring, as well as modifications to the piperidine ring, have been explored to modulate CB1 receptor affinity and selectivity. [, , ]

SR147778

    Compound Description: SR147778, chemically defined as 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide, is a highly potent and selective antagonist for the CB1 receptor. It displays nanomolar affinity for both rat and human CB1 receptors while exhibiting low affinity for CB2 receptors. SR147778 effectively antagonizes the pharmacological effects of CB1 agonists, such as hypothermia, analgesia, and altered gastrointestinal transit. []

    Relevance: SR147778 shares the core pyrazole structure, the 3-carboxamide group, and the piperidine ring with N,5-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1H-pyrazole-3-carboxamide. The presence of a halogenated phenyl ring at the 5-position and a 2,4-dichlorophenyl group at the 1-position are consistent features between the two compounds. These structural similarities contribute to their potent CB1 receptor antagonism. []

1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

    Compound Description: This compound is identified as a potential peripherally restricted cannabinoid-1 receptor inverse agonist. [] It exhibits a strong affinity for the CB1 receptor and demonstrates weight-loss efficacy in diet-induced obese mice. []

    Relevance: This compound shares the core pyrazole structure, the 3-carboxamide group, and the piperidine ring with N,5-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1H-pyrazole-3-carboxamide. Notably, both compounds incorporate a trifluoromethyl group, although located on different aromatic substituents. This shared feature highlights the exploration of trifluoromethyl groups for modulating CB1 receptor activity and potential peripheral restriction. []

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

    Compound Description: This compound is a peripherally restricted CB1R antagonist. [] It shows significant weight-loss efficacy in diet-induced obese mice and demonstrates a clean off-target profile. []

    Relevance: Similar to N,5-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1H-pyrazole-3-carboxamide, this compound features a pyrazole core, a 3-carboxamide group, a piperidine ring, and a trifluoromethyl substituent. The inclusion of a sulfonamide moiety in this compound, which contributes to its peripheral restriction, showcases the strategy of incorporating polar groups to limit central nervous system penetration. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

    Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It exhibits promising effects in rodent models of schizophrenia without causing undesirable central nervous system side effects. []

    Relevance: TP0439150 shares the pyrazole ring and trifluoromethyl group with N,5-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1H-pyrazole-3-carboxamide, although the overall scaffold and target are different. This example highlights the versatility of the pyrazole core in developing compounds with diverse biological activities. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

    Compound Description: This compound, developed as a back-up for TP0439150, is also a potent and orally available GlyT1 inhibitor. It possesses a high CNS MPO (multiparameter optimization) score, suggesting favorable drug-like properties. []

    Relevance: While not directly containing a pyrazole ring, this compound demonstrates the exploration of different heterocyclic cores, such as imidazole, in the development of GlyT1 inhibitors. It shares the trifluoromethoxy group with N,5-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1H-pyrazole-3-carboxamide, indicating the relevance of this substituent for GlyT1 inhibition. []

N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide

    Compound Description: This compound served as the starting point for the development of selective orexin 2 receptor antagonists (2-SORA). Although initially identified in a GPCR-agonist program, it provided the basis for medicinal chemistry efforts to optimize OX2R antagonism and drug-like properties. []

    Relevance: This compound shares the pyrazole ring and carboxamide group with N,5-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1H-pyrazole-3-carboxamide. The presence of these features in a compound targeting a distinct receptor (OX2R) further illustrates the adaptability of the pyrazole scaffold in developing ligands for various therapeutic targets. []

N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide

    Compound Description: This potent, brain-penetrating, and orally active 2-SORA emerged from the optimization efforts starting with N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide. It demonstrated efficacy comparable to seltorexant in a rat sleep model. []

    Relevance: This compound, while sharing the pyrazole core and carboxamide with N,5-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1H-pyrazole-3-carboxamide, showcases the development of a 2-SORA with a different overall structure. This example emphasizes the potential of exploring diverse chemical space while retaining certain core features to achieve desired biological activity and drug-like properties. []

Properties

Product Name

N,5-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1H-pyrazole-3-carboxamide

IUPAC Name

N,5-dimethyl-N-[[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]methyl]-1H-pyrazole-3-carboxamide

Molecular Formula

C21H27F3N4O

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C21H27F3N4O/c1-15-12-19(26-25-15)20(29)27(2)14-17-7-10-28(11-8-17)9-6-16-4-3-5-18(13-16)21(22,23)24/h3-5,12-13,17H,6-11,14H2,1-2H3,(H,25,26)

InChI Key

FAEDMLOYVJRSJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)N(C)CC2CCN(CC2)CCC3=CC(=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.